3-Ethyl-3-methyl-2,4-dihydroisoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-methyl-2,4-dihydroisoquinolin-1-one is a heterocyclic compound that belongs to the class of isoquinolinones. This compound is characterized by its unique structure, which includes an isoquinoline core with ethyl and methyl substituents at the 3-position. Isoquinolinones are known for their diverse biological activities and are often found in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-3-methyl-2,4-dihydroisoquinolin-1-one can be achieved through several methods. One common approach involves the visible light-catalyzed green synthesis method, which does not require metal participation. This method uses visible light to stimulate a photocatalyst, leading to the formation of free radicals that facilitate the synthesis of the compound . Another method involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-methyl-2,4-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the isoquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often require catalysts such as Lewis acids or Brønsted acids .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone derivatives, while substitution reactions can produce a variety of functionalized isoquinolinones.
Scientific Research Applications
3-Ethyl-3-methyl-2,4-dihydroisoquinolin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: It is used in the development of pharmaceuticals targeting specific diseases, such as cancer and infectious diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-3-methyl-2,4-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3,4-dihydroisoquinolin-1-one: Lacks the ethyl substituent but shares similar biological activities.
3-Ethyl-3,4-dihydroisoquinolin-1-one: Lacks the methyl substituent but has comparable chemical properties.
3,4-Dihydroisoquinolin-1-one: The parent compound without any substituents, used as a reference for studying the effects of different substituents.
Uniqueness
3-Ethyl-3-methyl-2,4-dihydroisoquinolin-1-one is unique due to the presence of both ethyl and methyl substituents at the 3-position, which can enhance its biological stability and activity compared to its unsubstituted or singly substituted counterparts .
Properties
CAS No. |
313661-16-4 |
---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-ethyl-3-methyl-2,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C12H15NO/c1-3-12(2)8-9-6-4-5-7-10(9)11(14)13-12/h4-7H,3,8H2,1-2H3,(H,13,14) |
InChI Key |
QREIIJPDXSESQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C(=O)N1)C |
solubility |
25.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.